molecular formula C20H17N3O B2451551 5-[1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 860784-66-3

5-[1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

Cat. No. B2451551
CAS RN: 860784-66-3
M. Wt: 315.376
InChI Key: SBVBACVFEFYTMT-UHFFFAOYSA-N
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Description

5-[1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone, also known as MBZP, is a synthetic compound that has shown potential in scientific research. This compound belongs to the benzimidazole class of compounds and has a pyridinone ring structure. MBZP has been studied for its biological and pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Applications in Chemical Synthesis and Metal Complex Formation

  • Synthesis of Polydentate N-Heterocyclic Biscarbene and Complexes:

    • A polydentate N-heterocyclic biscarbene was synthesized from bisimidazolium salt, which upon reaction with silver(I) triflate, yielded a silver(I) complex. This indicates the compound's utility in forming organometallic complexes and its stability under certain conditions (Caballero et al., 2001).
  • Formation of Pyridine Derivatives:

    • Reactions involving the compound led to the synthesis of 5-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, showcasing its role in forming pyridine derivatives through a modified Hantzsch reaction (Dzvinchuk, 2007).
  • Development of CDK1 Inhibitors:

    • The compound was used to synthesize a potent CDK1 inhibitor, highlighting its potential in medicinal chemistry for developing compounds that can modulate enzyme activity and possibly have therapeutic applications (Huang et al., 2007).
  • Hydrogen-bonded Molecular Structures:

    • Molecules of a related compound exhibit a polarized structure and are linked into chains and sheets by hydrogen bonds, indicating the compound’s utility in forming intricate molecular architectures, which is fundamental in crystal engineering and designing materials with specific properties (Portilla et al., 2007).
  • Generation under Phase Transfer Catalysis:

    • The compound was synthesized under kinetically controlled phase transfer catalysis conditions, showcasing its potential for synthesis under specific catalytic conditions, which is significant for industrial chemical processes (Sharma et al., 2005).

Applications in Drug Synthesis and Biochemical Studies

  • Synthesis of Pyrimido[1,2-a]benzimidazoles:

    • The compound was used in the synthesis of pyrimido[1,2-a]benzimidazoles, indicating its role in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals (Osyanin et al., 2021).
  • Synthesis of Pyrazolopyrimidine and Pyrimido[2, 1-b][1,3]benzothiazole Derivatives:

    • A route for the synthesis of pyrazolo(1,5-a)pyrimid ine derivatives through the reaction with various reagents was described, along with the in vitro antimicrobial activity of some synthesized compounds, indicating its relevance in developing novel compounds with potential biological activities (Sayed et al., 2012).
  • Anticancer Agent Synthesis:

    • The compound was used to synthesize organometallic complexes known as potential cyclin-dependent kinase (Cdk) inhibitors, indicating its potential application in cancer treatment (Stepanenko et al., 2011).

properties

IUPAC Name

5-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c1-14-6-2-3-7-16(14)13-23-18-9-5-4-8-17(18)22-20(23)15-10-11-19(24)21-12-15/h2-12H,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVBACVFEFYTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4=CNC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501331736
Record name 5-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679119
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

860784-66-3
Record name 5-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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